Corynanthine
Overview
Description
Corynanthine, also known as rauhimbine, is an alkaloid found in the Rauvolfia and Corynanthe (including Pausinystalia) genera of plants . It is one of the two diastereoisomers of yohimbine, the other being rauwolscine . It is also related to ajmalicine .
Synthesis Analysis
Corynanthine alkaloids could be generated from rhynchophylline alkaloids in a retro-biosynthetic manner via a Wagner–Meerwein rearrangement . A series of corynanthe analogues were afforded with good functional group tolerance and satisfactory yields .Molecular Structure Analysis
Corynanthine has a molecular formula of C21H26N2O3 . Its average mass is 354.443 Da and its monoisotopic mass is 354.194336 Da .Physical And Chemical Properties Analysis
Corynanthine has a density of 1.3±0.1 g/cm3 . Its boiling point is 543.0±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 86.4±3.0 kJ/mol . The flash point is 282.2±30.1 °C . The index of refraction is 1.661 . The molar refractivity is 99.5±0.4 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 66 Å2 . The polarizability is 39.4±0.5 10-24 cm3 . The surface tension is 63.3±5.0 dyne/cm . The molar volume is 269.1±5.0 cm3 .Scientific Research Applications
Ophthalmological Research
Corynanthine, as an alpha 1 adrenergic antagonist, has been studied for its effects on intraocular pressure (IOP). Research by Serle et al. (1985) found that a 2% solution of corynanthine topically applied significantly reduced IOP in ocular hypertensive patients. This suggests potential applications in treating conditions like glaucoma.
Cardiovascular Research
Corynanthine has been examined for its effects on cardiovascular health. Bernauer (1990) studied its role in preventing ventricular fibrillation and delaying myocardial necrosis during coronary occlusion and reperfusion in rats. These findings indicate possible therapeutic uses in managing arrhythmias and reducing myocardial damage.
Neuropharmacology
The compound's impact on neurotransmitter systems has been a topic of study. Illés and Starke (1983) explored corynanthine's effects on alpha-adrenoceptors in the mouse vas deferens, providing insights into its influence on sympathetic neurotransmission.
Anti-Infective Properties
Research has also explored the anti-infective potential of corynanthine. Staerk et al. (2000) investigated its leishmanicidal activity, showing effectiveness against Leishmania major promastigotes. This opens up avenues for developing treatments against parasitic infections.
Safety And Hazards
Corynanthine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DKJBZYCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317915 | |
Record name | Corynanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Corynanthine | |
CAS RN |
483-10-3 | |
Record name | Corynanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CORYNANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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